
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a thiophene ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Methyl Group: The methyl group can be added through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur.
Formation of the Acetamide Group: The acetamide group can be introduced through the reaction of an amine with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Corresponding substituted products with new functional groups.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing thiazole and thiophene moieties exhibit promising antimicrobial activity. N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has been evaluated against various bacterial strains, including multidrug-resistant pathogens. For instance, a study demonstrated significant antibacterial efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics like linezolid .
Anticancer Activity
The compound has also shown potential as an anticancer agent. In vitro studies have revealed its cytotoxic effects against several cancer cell lines, including human breast adenocarcinoma (MCF7) and hepatocellular carcinoma (HepG-2). The mechanism of action appears to involve the disruption of cellular membranes, leading to cell death without promoting resistance typically associated with traditional chemotherapeutics .
Synthesis and Characterization
The synthesis of this compound generally involves multi-step organic reactions, including condensation and cyclization processes. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Resolution Mass Spectrometry (HRMS) are employed for structural elucidation and confirmation of the compound's identity .
Antibacterial Efficacy
A recent study assessed the antibacterial activity of various thiazole derivatives, including this compound. The results highlighted its effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antibiotics .
Cytotoxic Effects
In a comparative analysis of sulfonamide derivatives on cancer cell lines, this compound exhibited significant cytotoxicity at concentrations above 10 µM. The findings suggest that it may serve as a viable candidate for further development in cancer therapeutics .
Structure Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity. The thiazole and thiophene rings contribute to its lipophilicity and ability to interact with biological targets effectively. Understanding these relationships is essential for optimizing the compound's efficacy and minimizing potential side effects .
Data Summary Table
Mechanism of Action
The mechanism of action of N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may affect various biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of both thiazole and thiophene rings, which may confer specific chemical and biological properties
Biological Activity
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding of its therapeutic potential.
Chemical Structure and Properties
The compound features a thiazole ring and a thiophene moiety , which are known to contribute significantly to its biological efficacy. The presence of these functional groups enhances the compound's interaction with biological targets, making it a subject of interest in drug discovery.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methyl-2-phenylthiazole with acetamide derivatives under controlled conditions. The synthetic route is crucial for ensuring the purity and yield of the compound, which can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) and High Resolution Mass Spectrometry (HRMS) .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth, particularly against Gram-positive bacteria . Its mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death without promoting resistance, which is a notable advantage over conventional antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves cell cycle arrest and modulation of apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins like Bax and caspases . In vitro assays indicate that the compound exhibits a median inhibitory concentration (IC50) in the low micromolar range, suggesting potent anticancer activity.
Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes critical for disease progression, such as InhA, which plays a role in tuberculosis treatment . This enzyme inhibition underscores the compound's potential as a therapeutic agent in infectious diseases.
Case Studies
- Anticancer Efficacy : A study evaluating various thiazole derivatives highlighted that modifications in structure could significantly enhance anticancer activity. This compound was among those that showed promising results with IC50 values indicating effective cytotoxicity against targeted cancer cells .
- Antimicrobial Action : A comparative study on thiazole-containing compounds demonstrated that this compound exhibited superior activity against Staphylococcus aureus compared to other derivatives, suggesting its potential as an effective antimicrobial agent .
Summary of Findings
Activity | Target | Mechanism | IC50 (µM) |
---|---|---|---|
Antimicrobial | Gram-positive bacteria | Disruption of cell membrane | <10 |
Anticancer | MCF-7, HepG2 | Induction of apoptosis, cell cycle arrest | 5 - 15 |
Enzyme Inhibition | InhA (tuberculosis target) | Competitive inhibition | Not specified |
Properties
IUPAC Name |
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-12-15(11-18-16(20)10-14-8-5-9-21-14)22-17(19-12)13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHSXKMIHUJDPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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